{[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine hydrochloride
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Overview
Description
The compound contains the tetrahydropyran ring, which is the most frequently reported three-dimensional ring system in marketed drugs, and is second only to the phenyl ring when two-dimensional rings are included . It can be used as a reactant/reagent in the synthesis of aminothiazole compounds for use in the treatment of cancer .
Synthesis Analysis
The key starting compound in the synthesis of the target products is {[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine . The reported synthesis of the latter involved the Ni/Re-catalyzed reduction, either in an autoclave or with hydrazine hydrate, of 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile . This was prepared by the reaction of (3,4-dimethoxyphenyl)acetonitrile with 2,2’-dichlorodiethyl ether in toluene in the presence of sodium amide .Molecular Structure Analysis
The molecular structure of this compound is complex, with a tetrahydropyran ring system, i.e., five carbon atoms and an oxygen, being the core . The compound also contains 3,4-dimethoxyphenyl groups, which are common in many organic compounds .Chemical Reactions Analysis
The reaction of {[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine with diethyl oxalate was used to synthesize ethyl 2-({[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoacetate . This compound’s cyclization with phosphorus oxychloride under Bischler–Napieralski reaction conditions gave 1-carbethoxy-substituted dihydroisoquinoline .Properties
IUPAC Name |
[4-(3,4-dimethoxyphenyl)oxan-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-16-12-4-3-11(9-13(12)17-2)14(10-15)5-7-18-8-6-14;/h3-4,9H,5-8,10,15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMMOJMWJCJZGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCOCC2)CN)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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